Structural Differentiation: 6-(2-Methylallyloxy) Substituent vs. Unsubstituted Aurone Core
The target compound is differentiated from the most active reported analog, (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one (3e), by the presence of a 6-((2-methylallyl)oxy) group. While the unsubstituted analog 3e demonstrated promising anticancer activity in MTT assays against MCF-7 and MDA-MB-231 breast cancer cell lines [1], the target compound introduces a lipophilic prenyl-like substituent known to influence tubulin polymerization inhibition, a common mechanism for aurone cytotoxicity [2]. This single structural modification is anticipated to shift the molecule's lipophilicity (cLogP) upwards by approximately 1.5-2 log units relative to the parent core, profoundly impacting cellular uptake and off-target binding profiles.
| Evidence Dimension | Molecular Substituent Pattern |
|---|---|
| Target Compound Data | Contains a 6-((2-methylallyl)oxy) substituent (MW 306.36) |
| Comparator Or Baseline | CAS 61370-66-9: Lacks 6-substituent; unsubstituted benzofuranone core (MW 236.27) |
| Quantified Difference | Molecular weight increase of +70.09 g/mol; Presence of a prenyl-like lipophilic appendage absent in the comparator. |
| Conditions | Structural analysis based on IUPAC name and molecular formula comparison. |
Why This Matters
This structural feature is crucial for projects targeting enhanced membrane permeability or altered metabolic stability, as the prenyl group is a known pharmacophoric element for tubulin binding.
- [1] A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential. Bangladesh Journal of Pharmacology, 2014. View Source
- [2] Alsayari, A. et al. Aurone: A biologically attractive scaffold as anticancer agent. European Journal of Medicinal Chemistry, 2019. View Source
